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Compound of Interest

Compound Name: Br-PEG3-CH2COOH

Cat. No.: B606392

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Br-PEG3-CH2COOH, a
heterobifunctional linker, in reactions with primary amines. This linker is a valuable tool in
bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and
proteolysis-targeting chimeras (PROTACS).

Introduction

Br-PEG3-CH2COOH is a versatile crosslinking reagent featuring a bromo group at one end
and a carboxylic acid at the other, separated by a hydrophilic three-unit polyethylene glycol
(PEG) spacer. This structure allows for the sequential conjugation of two different molecules,
typically biomolecules containing primary amines.

The carboxylic acid group can be activated to react with primary amines, such as the side
chains of lysine residues in proteins, to form stable amide bonds. The bromo group is a good
leaving group and can react with primary amines via nucleophilic substitution. This dual
reactivity makes Br-PEG3-CH2COOH an ideal linker for creating complex bioconjugates.

Data Presentation
Table 1: Physicochemical Properties of Br-PEG3-
CH2COOH
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Property Value

Molecular Formula C8H15BrO5

Molecular Weight 271.11 g/mol

CAS Number 1346502-15-5

Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C for long-term stability

Table 2: Typical Reaction Conditions and Expected
Yields for Conjugation to Primary Amines

Molar
Reaction Temperat . Ratio Typical
Reagents pH Time (h) . .
Type ure (°C) (Linker:A  Yield (%)
mine)
Amide 4.5-6.0
Bond (Activation) Room
Formation EDC, NHS , 7.2-8.0 Temperatur 2-4 5:1to 20:1 60-80[1]
(Carboxylic (Conjugatio e
Acid End) n)
Nucleophili )
Primary
c
o Amine, 1.5:1to
Substitutio 8.0-9.0 25-50 12-24 50-70
Base (e.g., 2:1[2]
n (Bromo
DIEA)
End)

Note: Yields are highly dependent on the specific substrate and reaction conditions.
Optimization is recommended for each application.

Experimental Protocols
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Protocol 1: Amide Bond Formation via EDC/NHS
Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of Br-PEG3-CH2COOH to
a primary amine-containing molecule, such as a protein.

Materials:

Br-PEG3-CH2COOH

e Protein or other amine-containing molecule

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

¢ N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

o Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

e Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5

¢ Desalting column (e.g., Sephadex G-25)

Procedure:

» Preparation of Reagents:

o Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.

o Dissolve Br-PEG3-CH2COOH in Activation Buffer to a final concentration of 10-50 mM.

o Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a
concentration of 100 mM.

» Activation of Carboxylic Acid:
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o To the Br-PEG3-CH2COOH solution, add EDC and NHS to a final molar excess of 2-5
fold over the linker.

o Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid
group.

e Conjugation to Primary Amine:

o Add the activated Br-PEG3-CH2COOH solution to the protein solution. The molar ratio of
linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

o Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
o Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
¢ Quenching the Reaction:

o Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to
guench any unreacted NHS-activated linker.

o Incubate for 15 minutes at room temperature.
 Purification:

o Remove excess linker and byproducts by passing the reaction mixture through a desalting
column equilibrated with PBS.

o Further purification of the conjugate can be achieved by size-exclusion chromatography
(SEC) or ion-exchange chromatography (IEX)[4][5].

Protocol 2: Nucleophilic Substitution of the Bromo
Group

This protocol describes the reaction of the bromo moiety of a Br-PEG3-CH2COOH-conjugated
molecule with a primary amine.

Materials:
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e Br-PEG3-CH2COOH-conjugated molecule

e Primary amine-containing molecule

e Anhydrous Dimethylformamide (DMF)

» N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
o Sodium lodide (Nal) (optional, to increase reactivity of the halide)
¢ Purification system (e.g., HPLC)

Procedure:

o Reaction Setup:

o Dissolve the Br-PEG3-CH2COOH-conjugated molecule and the primary amine-containing
molecule in anhydrous DMF. A slight molar excess of the amine (1.5-2 equivalents) is
recommended.

o Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.

o If the reaction is sluggish, a catalytic amount of Nal can be added to convert the bromide
to the more reactive iodide in situ.

e Reaction Conditions:

o Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates,
the temperature can be increased to 40-50°C.

o Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or
TLC.

e Work-up and Purification:
o Upon completion, quench the reaction with water.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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o Purify the final conjugate by reverse-phase HPLC to achieve high purity.

Mandatory Visualizations
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Step 1: Amide Bond Formation

Primary Amine 1
(e.g., Protein)

Activation
(pH 4/{5-6.0)

Conjugation

Br-PEG3-Aminel
Conjugate

\

Activated Linker

Br-PEG3-CH2COOH (NHS-ester)

Step 2: Nucleophilic Substitution

Amine2-PEG3-Aminel
Final Conjugate

Base (e.g., DIEA)

Primary Amine 2
(e.g., Small Molecule)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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